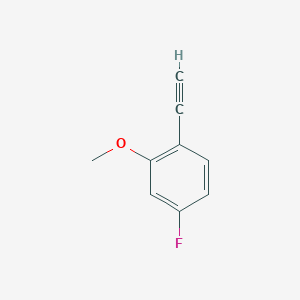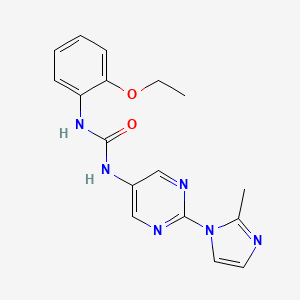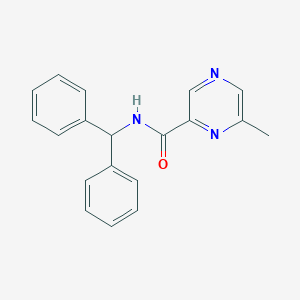![molecular formula C9H11ClN4O3 B2409593 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394703-37-7](/img/structure/B2409593.png)
1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” is characterized by the presence of an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Synthesis and Inhibitory Activity
- Imidazolidine Derivatives as Inhibitors : A study by D’yachenko et al. (2017) discusses the synthesis of various imidazolidine derivatives and their testing as inhibitors of soluble human epoxide hydrolase. Some compounds showed high inhibitory activity, indicating potential as promising inhibitors in this field (D’yachenko et al., 2017).
Chemical Synthesis and Characteristics
- Imidazolidine-2,4,5-trione in Chemical Synthesis : Lee et al. (2010) report on the synthesis of compounds including imidazolidine-2,4,5-trione and their active components for pharmacological and agrochemical importance (Lee et al., 2010).
Pharmacological Potential
- Cholinergic Enzyme Inhibition : A study by Pejchal et al. (2011) synthesized novel imidazolidine-2,4,5-trione derivatives and tested them as inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds showed significant inhibitory activity, surpassing standard drugs, indicating their potential in pharmacological applications (Pejchal et al., 2011).
Agricultural Applications
- Herbicidal Activity : Research by Li et al. (2013) involved the synthesis of a library of compounds with variations of 2,4,5-imidazolidine-trione and their testing for herbicidal activity. Certain compounds demonstrated good herbicidal effectiveness, suggesting their use in agricultural contexts (Li et al., 2013).
Histamine Receptor Agonism
- Histamine H4 Receptor Agonism : A study by Igel et al. (2009) focused on the modification of 3-(1H-Imidazol-4-yl)propylguanidine to increase selectivity for the human histamine H4 receptor. These modifications resulted in compounds with potent full agonism at the H4 receptor, highlighting their therapeutic potential (Igel et al., 2009).
Coordination Chemistry
- Coordination Chemistry and Oxidation Products : Blackman et al. (1991) explored the reactions of coordinated imidazole, particularly focusing on oxidation products and ring cleavage, which included compounds like imidazolidine-2,4,5-trione. This study adds to the understanding of the chemical behavior of such compounds (Blackman et al., 1991).
Direcciones Futuras
Imidazole-containing compounds have been recognized for their therapeutic potential, leading to ongoing research and development of new drugs . The future directions for “1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” would likely involve further exploration of its chemical and biological properties for potential therapeutic applications.
Propiedades
IUPAC Name |
1-(3-imidazol-1-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3.ClH/c14-7-8(15)13(9(16)11-7)4-1-3-12-5-2-10-6-12;/h2,5-6H,1,3-4H2,(H,11,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQCWJVKUDTEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN2C(=O)C(=O)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)
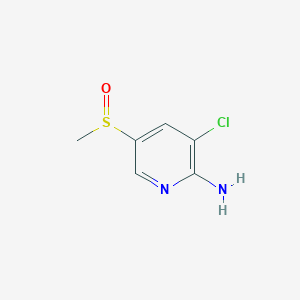
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

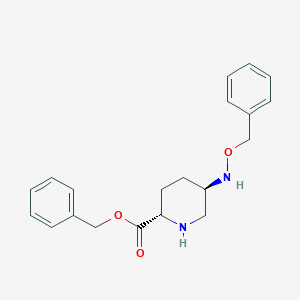
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
